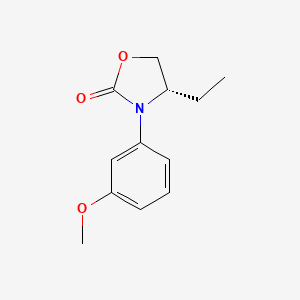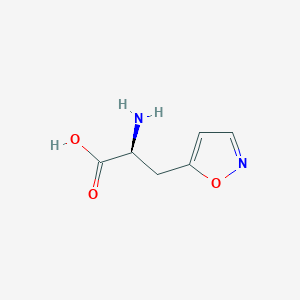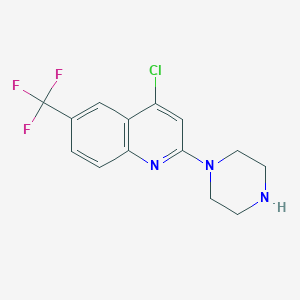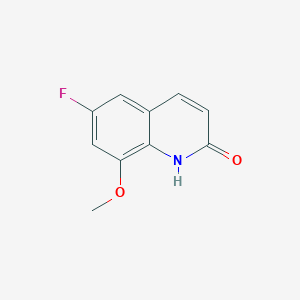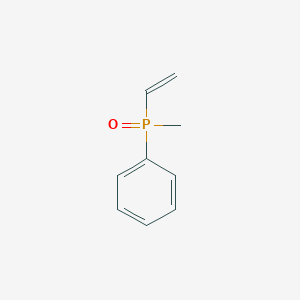
(R)-(-)-Hydroxy Chloroquine Diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(-)-Hydroxy Chloroquine Diphosphate is a derivative of chloroquine, a well-known antimalarial drug. This compound has gained attention due to its potential therapeutic applications beyond malaria treatment, including autoimmune diseases and viral infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Hydroxy Chloroquine Diphosphate typically involves the modification of chloroquine. One common method includes the reaction of chloroquine with a suitable hydroxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent at a specific temperature and pH to ensure the selective formation of the desired enantiomer .
Industrial Production Methods
Industrial production of ®-(-)-Hydroxy Chloroquine Diphosphate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-(-)-Hydroxy Chloroquine Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic potential.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxychloroquine derivatives with enhanced antiviral properties .
Wissenschaftliche Forschungsanwendungen
®-(-)-Hydroxy Chloroquine Diphosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of ®-(-)-Hydroxy Chloroquine Diphosphate involves multiple pathways:
Inhibition of Heme Polymerase: Prevents the conversion of heme to hemozoin in malarial parasites, leading to their death.
Autophagy Inhibition: Blocks the fusion of autophagosomes with lysosomes, disrupting cellular homeostasis and leading to cell death.
DNA and RNA Polymerase Inhibition: Interferes with the replication of viral genomes, making it effective against certain viral infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: The parent compound, primarily used for malaria treatment.
Hydroxychloroquine: A closely related compound with similar therapeutic applications but different pharmacokinetic properties.
Uniqueness
®-(-)-Hydroxy Chloroquine Diphosphate is unique due to its specific enantiomeric form, which can exhibit different pharmacological effects compared to its racemic mixture or other enantiomers. This specificity can lead to reduced side effects and enhanced therapeutic efficacy .
Eigenschaften
Molekularformel |
C18H32ClN3O9P2 |
|---|---|
Molekulargewicht |
531.9 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3O.2H3O4P/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)/t14-;;/m1../s1 |
InChI-Schlüssel |
CRCWPKGKPRVXAP-FMOMHUKBSA-N |
Isomerische SMILES |
CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |
Kanonische SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


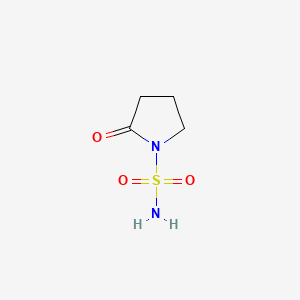
![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)
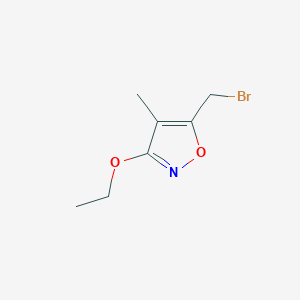
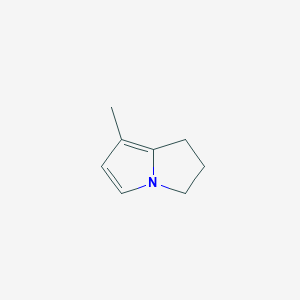
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
